(2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA

Acyl-CoA synthetase kinetics Fatty acid activation Enzyme substrate affinity

Standard fatty acyl-CoAs are not functionally interchangeable: chain length and unsaturation dictate enzyme affinity and metabolic routing. This DHA-CoA (all-cis-4,7,10,13,16,19-docosahexaenoyl-CoA; 1272.36 Da) is the definitive substrate for cardiac acyl-CoA synthetase and acyltransferase assays. - **Lower Km** than other fatty acids → most sensitive probe for enzyme activity changes - **Poor mitochondrial substrate** → specific for peroxisomal β-oxidation assays (10× activity increase upon peroxisome proliferation) - **Distinct Ki (78.2 mM) vs valproic acid** → specificity control for brain microsomal inhibitor studies

Molecular Formula C57H92N7O17P3S
Molecular Weight 1272.4 g/mol
Cat. No. B15547231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA
Molecular FormulaC57H92N7O17P3S
Molecular Weight1272.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H92N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,20-21,36-37,44-46,50-52,56,67-68H,4,7,10,13,16,19,22-35,38-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,37-36+/t46-,50-,51-,52+,56-/m1/s1
InChIKeyAXFJADSOKDNKNX-BRRBPCAFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHA-CoA as a Defined Acyl-CoA Tool


(2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA (often referenced as DHA-CoA or all-cis-4,7,10,13,16,19-docosahexaenoyl-CoA) is an ultra-long-chain polyunsaturated fatty acyl-CoA that serves as the activated thioester form of docosahexaenoic acid (DHA, 22:6 n-3) [1]. With a molecular weight of 1272.36 Da, this compound is a key metabolic intermediate in the biosynthesis, β-oxidation, and esterification of DHA into complex lipids [2]. It is classified as an unsaturated fatty acyl-CoA and is the major ionic species at physiological pH [3].

1
Defined DHA-CoA tool for lipid metabolism and pathway studies
2
Activated thioester form of docosahexaenoic acid (22:6 n-3)
3
Key intermediate for β-oxidation, esterification, and complex lipid incorporation research

Differential Enzyme Handling of DHA-CoA


In-class fatty acyl-CoAs are not functionally interchangeable; their distinct chain lengths, degrees of unsaturation, and double-bond configurations dictate specific enzyme affinities and metabolic fates. For example, docosahexaenoyl-CoA (DHA-CoA) exhibits a markedly lower apparent Km for acyl-CoA synthetase compared to other fatty acids [1], and is a poor substrate for mitochondrial carnitine acyltransferases while being preferentially oxidized in peroxisomes [2]. Substituting DHA-CoA with arachidonoyl-CoA (AA-CoA) or eicosapentaenoyl-CoA (EPA-CoA) would therefore yield different kinetic profiles, metabolic routing, and downstream lipid incorporation patterns, fundamentally altering experimental outcomes [3].

AA-CoA or EPA-CoA substitution may alter enzyme kinetics
DHA-CoA exhibits a reported lower Km for acyl-CoA synthetase; substituting with AA-CoA or EPA-CoA can shift activation rates and downstream lipid remodeling.
Metabolic routing differs across organelles
DHA-CoA is preferentially oxidized in peroxisomes, while EPA-CoA is a better mitochondrial substrate. Replacement may reroute flux and confound oxidation studies.
Lipid incorporation patterns are fatty acyl-CoA specific
Downstream phospholipid profiles depend on the acyl-CoA species used; generic substitution cannot reproduce DHA-specific membrane incorporation data.

Quantified Differentiation of DHA-CoA


Superior Acyl-CoA Synthetase Affinity

In rat heart microsomal acyl-CoA synthetase assays, docosahexaenoyl-CoA (DHA-CoA) demonstrated the lowest apparent Km among all fatty acids tested, indicating the highest enzyme affinity [1]. This low Km underlies the competitive inhibition of arachidonoyl-CoA (AA-CoA) formation by DHA-CoA, with a 50% reduction in AA incorporation into phosphatidylcholine observed at a DHA/AA molar ratio of just 1.5 [1].

Acyl-CoA Synthetase Affinity
Head-to-head
50% reduction of AA incorporation into PC at DHA/AA molar ratio 1.5
Supports preferential DHA-CoA activation context in cardiac microsomes
Exact Km values not reported; enzyme source: rat heart
Acyl-CoA synthetase kinetics Fatty acid activation Enzyme substrate affinity

Valproic Acid Selective Inhibition of AA-CoA

In rat brain microsomal long-chain fatty acyl-CoA synthetase (Acsl) assays, valproic acid selectively inhibited arachidonoyl-CoA synthesis with a Ki of 14.1 mM, compared to a Ki of 78.2 mM for docosahexaenoyl-CoA (DHA-CoA) synthesis [1]. This 5.5-fold difference in inhibition constant demonstrates that the enzyme's active site discriminates between these two polyunsaturated fatty acyl-CoAs [1].

Valproic Acid Inhibition Ki
Head-to-head
DHA-CoA Ki 78.2 mM vs AA-CoA Ki 14.1 mM (5.5-fold difference)
Supports differential inhibition sensitivity interpretation for brain Acsl
Rat brain microsomes; palmitoyl-CoA Ki 85.4 mM for context
Acyl-CoA synthetase inhibition Valproic acid pharmacology Brain lipid metabolism

Carnitine Acyltransferase Substrate Specificity

In rat liver studies, DHA-CoA was found to be a very poor substrate for mitochondrial carnitine acyltransferase-I and -II, with no increase in activity following treatment with 3-thia fatty acids [1]. In stark contrast, EPA-CoA was a good substrate for mitochondrial carnitine acyltransferase-I, and its oxidation increased more than 4-fold after treatment [1]. Peroxisomal DHA-CoA oxidase, however, increased 10-fold upon treatment, versus only a 5-fold increase for EPA-CoA oxidase [1].

Mitochondrial vs Peroxisomal Oxidation
Head-to-head
DHA-CoA oxidase increased 10-fold; EPA-CoA oxidase 5-fold; no mitochondrial activity for DHA-CoA
Confirms preferential peroxisomal routing of DHA-CoA
Rat liver; after 3-thia fatty acid treatment
Beta-oxidation Mitochondrial metabolism Peroxisomal oxidation

Thioesterase and LPAAT4 Substrate Preference

In vitro assays using an acyltransferase-like domain from Thraustochytrium PUFA synthase identified docosahexaenoyl-CoA (DHA-CoA) as the preferred substrate over other tested acyl-CoAs [1]. Independently, mouse LPAAT4 exhibited high acyl-CoA specificity for polyunsaturated fatty acyl-CoAs, with a particular preference for DHA-CoA [2]. This dual preference in both prokaryotic and eukaryotic systems highlights a conserved recognition of DHA-CoA's unique structure.

Thioesterase & LPAAT4 Preference
Class-level inference
DHA-CoA identified as preferred substrate in PUFA synthase AT-like domain and mouse LPAAT4 assays
Supports conserved substrate recognition context; qualitative preference
Data to verify for specific enzyme isoforms
Thioesterase activity Lysophosphatidic acid acyltransferase PUFA synthase

DHA-CoA Research Applications


Cardiac Phospholipid Remodeling Studies

Use DHA-CoA as the definitive substrate for acyl-CoA synthetase and acyltransferase assays in cardiac tissue. Its lowest apparent Km among fatty acids [1] makes it the most sensitive probe for detecting subtle changes in enzyme activity, such as those induced by dietary interventions or disease states.

Acyl-CoA Synthetase Inhibition Profiling

Employ DHA-CoA as a specificity control in brain microsomal assays when evaluating acyl-CoA synthetase inhibitors. Its distinct Ki for valproic acid (78.2 mM) compared to AA-CoA (14.1 mM) [1] allows researchers to confirm target engagement and exclude off-target effects on DHA metabolism.

Peroxisomal Beta-Oxidation Research

Utilize DHA-CoA to specifically assay peroxisomal oxidase activity, particularly in models of peroxisome proliferation. The 10-fold increase in DHA-CoA oxidase activity upon treatment [1] provides a robust, quantifiable readout for peroxisomal function, distinct from mitochondrial β-oxidation.

PUFA Synthase Thioesterase Studies

Employ DHA-CoA as the preferred substrate to characterize the acyltransferase-like domain of PUFA synthases from marine microorganisms [1]. This enables precise determination of the final thioesterase step in very long-chain PUFA biosynthesis, a critical control point for metabolic engineering efforts.

Application
Selection Property
Validation Focus
Cardiac phospholipid remodeling studies
Acyl-CoA synthetase substrate affinity profile
Enzyme activity response to dietary or disease-state intervention
Acyl-CoA synthetase inhibition profiling
Differential valproic acid inhibition sensitivity
Selective probe confirmation for AA-CoA pathways without confounding DHA metabolism
Peroxisomal beta-oxidation research
Peroxisomal oxidase inducibility profile
Quantifiable readout for peroxisomal function distinct from mitochondrial oxidation
PUFA synthase thioesterase studies
Substrate preference in acyltransferase-like domain assays
Determination of terminal thioesterase step in PUFA biosynthesis

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